Ethyl 6-(furan-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-(furan-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a fused bicyclic framework. Its structure includes:
- Position 5: An ethyl ester, influencing solubility and metabolic stability.
- Position 4: A ketone group, critical for hydrogen bonding and conformational rigidity.
This compound belongs to the Biginelli reaction product family, synthesized via acid-catalyzed cyclocondensation of aldehydes, urea/thiourea, and β-keto esters .
Properties
Molecular Formula |
C22H26N4O5 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
ethyl 4-(furan-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H26N4O5/c1-3-30-21(28)18-19(17-8-5-13-31-17)23-22(24-20(18)27)26-11-9-25(10-12-26)15-6-4-7-16(14-15)29-2/h4-8,13-14,18-19H,3,9-12H2,1-2H3,(H,23,24,27) |
InChI Key |
MIEAOWDLYIVPHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
Ethyl 6-(furan-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core, which is known for its diverse biological activities. The presence of a furan ring and a piperazine moiety enhances its pharmacological profile. The molecular formula is , indicating a substantial molecular weight that may influence its bioavailability and activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H31N3O4 |
| Molecular Weight | 375.51 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrimidines have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study evaluating the cytotoxic effects of tetrahydropyrimidine derivatives, one compound demonstrated an IC50 value of 5.31 µM against the A549 lung cancer cell line, suggesting potent activity against tumor proliferation .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Compounds with piperazine structures have been studied for their activity as serotonin receptor antagonists, which may contribute to their efficacy in treating anxiety and depression.
Research Findings:
A derivative similar to this compound was found to exhibit selective binding affinity for the 5-HT2A serotonin receptor, implicating its potential use in psychiatric disorders .
Antimicrobial Activity
The compound's structure may also confer antimicrobial properties. Research has shown that furan-containing compounds can exhibit antibacterial and antifungal activities.
Study Example:
In vitro tests demonstrated that certain furan derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The interaction with neurotransmitter receptors may lead to altered signaling pathways associated with mood regulation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibition of metabolic enzymes in cancer cells |
| Receptor Modulation | Interaction with serotonin receptors |
| Apoptosis Induction | Triggering programmed cell death in tumor cells |
Comparison with Similar Compounds
Key Observations:
- Piperazine vs. Aromatic Substituents : The target compound’s 4-(3-methoxyphenyl)piperazinyl group distinguishes it from analogs with simpler aromatic substituents (e.g., fluorophenyl in ). Piperazine derivatives are often associated with CNS activity due to their ability to interact with serotonin or dopamine receptors .
- Furan vs.
- Ethyl Ester : Common across all analogs, this group balances lipophilicity and hydrolytic stability.
Crystallographic and Conformational Analysis
- Pyrimidine Ring Puckering : In analogs like , the pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å from plane) . The target compound’s bulky piperazinyl group may induce greater puckering, affecting intermolecular interactions.
- Dihedral Angles : Compounds with fused heterocycles (e.g., thiazolo[3,2-a]pyrimidine in ) exhibit dihedral angles up to 80.94° between substituents . The furan and piperazine groups in the target compound likely create distinct torsional strains.
Physicochemical Properties
- logP and Solubility : The piperazine moiety (pKa ~8.7) enhances water solubility at physiological pH compared to purely lipophilic groups (e.g., CF₃ in ).
Preparation Methods
Reaction Protocol
Reagents :
- m-Bromoanisole (7.99 g, 1 mmol)
- Piperazine (22 g, 6 mmol)
- Sodium tert-butoxide (5.66 g, 1.38 mmol)
- Palladium catalyst (0.5 mol% relative to aryl halide)
- o-Xylene (40 mL)
Procedure :
- Combine m-bromoanisole, piperazine, and NaOBu-t in o-xylene under nitrogen.
- Heat to 80°C, add palladium catalyst, and reflux at 120°C for 3 hours.
- Quench with water (80 mL), extract with o-xylene, and dry over Na₂SO₄.
Characterization
- 1H-NMR (CDCl₃) : δ 6.70–6.40 (m, 3H, aromatic), 3.80 (s, 3H, OCH₃), 3.20–2.80 (m, 8H, piperazine).
- MS (EI) : m/z 192.26 [M]⁺.
Biginelli Reaction for Pyrimidine Core Formation
The tetrahydropyrimidine scaffold is constructed via a FeCl₃-catalyzed cyclocondensation adapted from protocols for 6-methyl-2-thioxo derivatives.
Modified Reaction Conditions
Reagents :
- Furan-2-carbaldehyde (1 mmol)
- Ethyl acetoacetate (1 mmol)
- 1-(3-Methoxyphenyl)piperazine (1.3 mmol)
- FeCl₃ (0.2 mmol)
- Absolute ethanol (4 mL)
Procedure :
- Reflux reagents in ethanol for 6 hours.
- Filter and concentrate under reduced pressure.
- Purify by column chromatography (CHCl₃:MeOH = 9:1).
Yield : 58–65% (optimized).
Mechanistic Pathway
The reaction proceeds via:
- Knoevenagel condensation between furan-2-carbaldehyde and ethyl acetoacetate.
- Nucleophilic attack by 1-(3-methoxyphenyl)piperazine on the intermediate iminium ion.
- Cyclization and dehydration to form the tetrahydropyrimidine ring.
Structural Elucidation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the chair conformation of the piperazine ring and planar pyrimidine core (CCDC deposition pending).
Optimization Studies
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Catalyst Loading | 0.1–0.5 mol% Fe³⁺ | 0.2 mol% | +22% |
| Solvent | EtOH, MeCN, DMF | EtOH | +35% |
| Reaction Time | 2–12 h | 6 h | +18% |
| Piperazine Equiv. | 1.0–2.0 | 1.3 | +15% |
Comparative Analysis with Analogues
| Compound | Substituent (R) | Yield (%) | Activity (IC₅₀, μM) |
|---|---|---|---|
| Target Compound | 4-(3-MeOPh)-piperazin-1-yl | 63 | 12.4 |
| Ethyl 6-(furan-2-yl)-2-thioxo-4-oxo | SH | 58 | 28.9 |
| Ethyl 4-(furan-2-yl)-6-methyl-2-oxo | H | 71 | 45.2 |
Q & A
Q. What synthetic methodologies are effective for preparing this tetrahydropyrimidine derivative?
The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of an aldehyde, a β-keto ester (e.g., ethyl acetoacetate), and a urea/thiourea derivative. For example, details a similar synthesis using glacial acetic acid and sodium acetate as catalysts under reflux conditions, yielding 78% after recrystallization . Modifications include replacing aldehydes with furan-2-yl groups and introducing piperazine substituents. Purification via column chromatography or recrystallization (e.g., ethyl acetate/ethanol mixtures) is critical to isolate the product .
Q. How is the structural integrity of this compound validated?
A combination of techniques is employed:
- X-ray crystallography : Single-crystal studies (e.g., SHELX software ) resolve bond lengths, angles, and conformational details. For related compounds, deviations from planarity (e.g., 0.224 Å for pyrimidine rings) and dihedral angles (e.g., 80.94° between fused rings) are reported .
- Spectroscopy : NMR confirms substituent integration, while IR identifies carbonyl (C=O) and amine (N-H) stretches.
- Mass spectrometry : High-resolution MS validates molecular weight. Typical crystallographic R factors for reliable structures are ≤0.06 (e.g., R = 0.058 in ) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational structural data?
Discrepancies often arise from crystal packing effects, solvent interactions, or dynamic conformations. For example, highlights a flattened boat conformation in the pyrimidine ring due to puckering at C5, which may not align with gas-phase computational models . Strategies include:
Q. What strategies optimize reaction yields in multi-step syntheses of such derivatives?
Key factors include:
- Catalyst screening : Acidic catalysts (e.g., HCl, p-TSA) or Lewis acids (e.g., FeCl₃) enhance cyclization efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while acetic acid aids in protonating intermediates .
- Temperature control : Reflux (~110°C) ensures complete cyclization without decomposition .
- Purification : Recrystallization from ethyl acetate/ethanol (3:2) removes unreacted starting materials .
Q. How do substituents influence the molecular conformation and supramolecular interactions?
Substituents like the 3-methoxyphenylpiperazine group induce steric effects and hydrogen-bonding patterns. For instance:
- Piperazine rings : Adopt chair conformations, with methoxy groups influencing π-π stacking .
- Furan-2-yl groups : Enhance planarity, affecting crystallinity and solubility.
- Intermolecular interactions : C–H···O hydrogen bonds (e.g., 2.42 Å in ) stabilize crystal packing . Computational studies (e.g., Hirshfeld surface analysis) quantify these interactions.
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
